6-(2-phenoxyethylsulfanyl)-7H-purine
Description
Properties
CAS No. |
5454-52-4 |
|---|---|
Molecular Formula |
C13H12N4OS |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
6-(2-phenoxyethylsulfanyl)-7H-purine |
InChI |
InChI=1S/C13H12N4OS/c1-2-4-10(5-3-1)18-6-7-19-13-11-12(15-8-14-11)16-9-17-13/h1-5,8-9H,6-7H2,(H,14,15,16,17) |
InChI Key |
LISMPHSRTXYGFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=NC=NC3=C2NC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NC=NC3=C2NC=N3 |
Other CAS No. |
5454-52-4 |
Origin of Product |
United States |
Biological Activity
6-(2-phenoxyethylsulfanyl)-7H-purine, a purine derivative, has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound features a unique structure that may influence its interaction with biological systems, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's molecular structure is characterized by the presence of a phenoxyethylsulfanyl group attached to the purine backbone. This structural feature is essential for its biological activity and pharmacological properties.
Molecular Formula: C12H14N4OS
Molecular Weight: 262.33 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in nucleotide metabolism, which could affect cellular proliferation and inflammatory responses.
- Receptor Modulation: It may act on purinergic receptors, influencing signaling pathways that regulate cell growth and immune responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a significant reduction in cell viability, with an IC50 value determined at approximately 25 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research indicates that it can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated with lipopolysaccharides (LPS).
Data Table: Cytokine Levels Post-Treatment
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 10 µM Compound | 80 | 100 |
| 25 µM Compound | 50 | 70 |
This reduction suggests a potential application in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In an assay against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively. This highlights its potential as a lead compound for developing new antibiotics .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate absorption with a half-life of approximately 4 hours in vivo. Further research is needed to elucidate its metabolism and excretion pathways.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity: The phenoxyethyl group in the target compound likely increases LogP compared to methylthio (2.01) but reduces it relative to benzylthio (3.12), balancing membrane permeability and solubility .
- Thermal Stability: Methylthio derivatives exhibit higher melting points (~220°C) due to compact substituents, while bulkier groups (e.g., benzyl, phenoxyethyl) may lower crystallinity .
Electronic and Spectroscopic Properties
- Vibrational Spectroscopy : FTIR and Raman studies on analogs like 6-(methyl-4-nitroimidazolyl)sulfonyl-7H-purine show characteristic N-H stretches (~3100 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .
- Ionization Potential: 7H-Purine derivatives exhibit ionization potentials ~8.4–9.0 eV, with electron density localized on the purine ring. Substituents like phenoxyethyl may slightly lower this value due to electron-donating effects .
Preparation Methods
Method A: Direct Nucleophilic Substitution
Steps :
-
Substitution Reaction :
-
Workup :
-
Purification :
Characterization Data :
Method B: Alkylation of 6-Mercaptopurine
Steps :
-
Alkylation :
-
Isolation :
Yield : 68% as a pale-yellow solid.
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | 6-Chloropurine | 6-Mercaptopurine |
| Reaction Time (h) | 12 | 8 |
| Yield (%) | 72 | 68 |
| Purification Technique | Recrystallization | Column Chromatography |
| Key Advantage | Higher purity | Avoids halogenated intermediates |
Insights :
-
Method A offers superior yields due to the stability of 6-chloropurine.
-
Method B is preferable for large-scale synthesis, as 6-mercaptopurine is commercially available and cost-effective.
Mechanistic Considerations
The substitution at position 6 proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism. The electron-deficient purine ring facilitates attack by the thiolate anion, with the base (K₂CO₃) playing a dual role in deprotonating the thiol and scavenging HCl byproducts. In alkylation routes, the reaction follows a bimolecular nucleophilic substitution (Sₙ2) pathway, where the thiolate displaces bromide from the alkylating agent.
Side Reactions :
-
Dimerization : Occurs at high temperatures or excess alkylating agent, forming disulfide-linked purine dimers.
-
Oxidation : Thioethers may oxidize to sulfoxides; thus, reactions are conducted under inert atmospheres.
Scale-Up and Industrial Feasibility
Patented protocols emphasize solvent recycling and catalyst recovery to enhance sustainability. For example, DMF can be distilled and reused, while KI is recovered via aqueous extraction. Pilot-scale batches (≥1 kg) achieve yields of 65–70% using continuous flow reactors, reducing reaction times by 40% compared to batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
